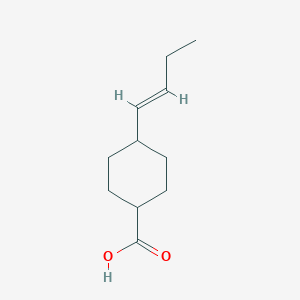
trans-4-(1E-butenyl)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“trans-4-(1E-butenyl)cyclohexanecarboxylic acid” is a chemical compound with the molecular formula C11H20O2 . It is a derivative of cyclohexanecarboxylic acid, where a butenyl group is attached to the 4th carbon of the cyclohexane ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexane ring with a carboxylic acid group and a butenyl group attached to the 4th carbon of the ring . The exact 3D structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, solubility, and stability under various conditions are not available in the literature I have access to .Applications De Recherche Scientifique
Catalytic Oxidation and Chemical Synthesis
Research on the catalytic oxidation of cyclohexene, a related compound, highlights the importance of controlled oxidation reactions. Such processes can yield a variety of industrially significant products with different oxidation states and functional groups. The ability to selectively afford targeted products through controllable oxidation reactions is synthetically valuable, suggesting potential applications in both academic and industrial settings for related compounds like trans-4-(1E-butenyl)cyclohexanecarboxylic acid (Hongen Cao et al., 2018).
Biotechnological and Biochemical Applications
The study on muconic acid isomers, including their production and synthesis routes, presents an example of how structural analogues of this compound might serve as platform chemicals or monomers in the biobased economy. These isomers are used in the synthesis of value-added products and specialty polymers, indicating potential applications for structurally related compounds in creating biodegradable materials or as intermediates in the synthesis of other important chemicals (I. Khalil et al., 2020).
Environmental and Toxicological Research
Research into the toxicity of industrial solvents like crude 4-methylcyclohexanemethanol (MCHM) provides insight into the environmental and toxicological aspects of chemical compounds used industrially. Although this compound is not directly mentioned, understanding the toxicological profiles and environmental impacts of related chemical compounds is crucial for assessing safety and environmental risks (D. Paustenbach et al., 2015).
Synthetic Chemistry and Methodologies
Indole synthesis research provides a framework for understanding how complex organic molecules can be constructed, offering insights into the synthetic potential of related compounds like this compound. This research outlines various strategies and methodologies for constructing complex structures, which could be applicable to synthesizing derivatives or analogues of the compound (D. Taber & Pavan K. Tirunahari, 2011).
Propriétés
IUPAC Name |
4-[(E)-but-1-enyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h3-4,9-10H,2,5-8H2,1H3,(H,12,13)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKCEDMZPVHBLN-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC1CCC(CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C1CCC(CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-diethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2999568.png)
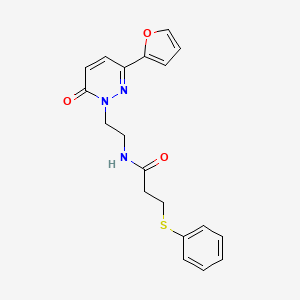
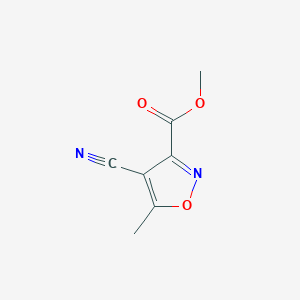

![N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanecarboxamide](/img/structure/B2999575.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-oxo-7-thia-2-azatricyclo[6.4.0.0^{2,6}]dodeca-1(8),9,11-triene-6-carboxylate](/img/structure/B2999576.png)

![5-((2-Bromophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2999579.png)
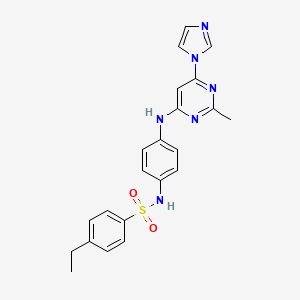
![1-Methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2999584.png)
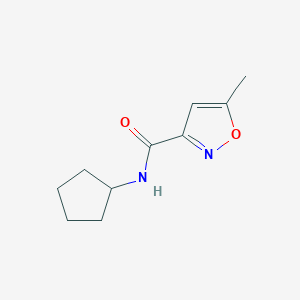
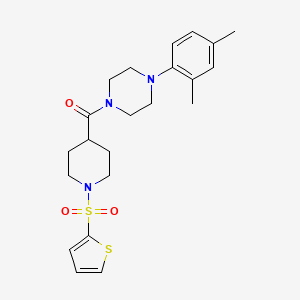
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2999588.png)
